alpha-Arbutin-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Arbutin-13C6: is a glycosylated hydroquinone, specifically an anomer of the naturally occurring arbutin. It is used in the cosmetic and pharmaceutical industries for its skin lightening effects, treatment of hyperpigmentation, and as a safer alternative to hydroquinone . The compound is known for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a popular ingredient in skin-whitening products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Arbutin-13C6 can be synthesized through enzymatic glycosylation of hydroquinone in the presence of α-amylase and dextrin. This process can be carried out using recombinant Escherichia coli, with amylase from Bacillus subtilis and sucrose phosphorylase from Leuconostoc mesenteroides .

Industrial Production Methods: Industrial production of this compound often involves whole-cell biocatalysis. For instance, combinatorial metabolic engineering has been employed to enhance the yield of alpha-Arbutin from sucrose by knocking out genes related to sucrose hydrolysis and optimizing intracellular enzyme activity . This method has shown to improve the conversion rate of sucrose to alpha-Arbutin significantly .

Chemical Reactions Analysis

Types of Reactions: Alpha-Arbutin-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions where the hydroquinone moiety can be substituted with other functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-Arbutin can lead to the formation of quinones, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Alpha-Arbutin-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies involving glycosylation and enzymatic synthesis.

Biology: Investigated for its effects on melanin production and its potential as a skin-whitening agent.

Mechanism of Action

Alpha-Arbutin-13C6 exerts its effects primarily through the competitive inhibition of tyrosinase, an enzyme crucial for melanin production. By inhibiting tyrosinase, alpha-Arbutin reduces melanin synthesis without affecting the mRNA gene expression of tyrosinase . This makes it a potent skin-lightening agent. Additionally, it may possess antioxidant properties, protecting the skin from free radical damage .

Comparison with Similar Compounds

Beta-Arbutin: Another anomer of arbutin, found naturally in various plants.

Hydroquinone: A well-known skin-lightening agent but with potential side effects, making alpha-Arbutin a safer alternative.

Kojic Acid: Another skin-lightening agent that inhibits tyrosinase but can cause skin irritation in some individuals.

Uniqueness of Alpha-Arbutin-13C6: this compound is unique due to its higher potency in inhibiting tyrosinase compared to beta-Arbutin and its safer profile compared to hydroquinone. Its ability to inhibit melanin production without affecting cell viability makes it a preferred choice in cosmetic formulations .

Properties

Molecular Formula |

C12H16O7 |

|---|---|

Molecular Weight |

278.21 g/mol |

IUPAC Name |

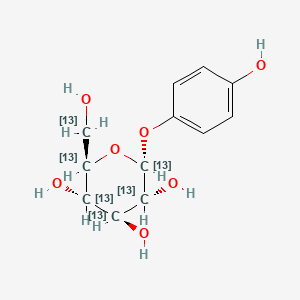

(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

BJRNKVDFDLYUGJ-JKKDGCHNSA-N |

Isomeric SMILES |

C1=CC(=CC=C1O)O[13C@@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.